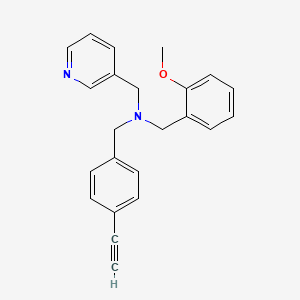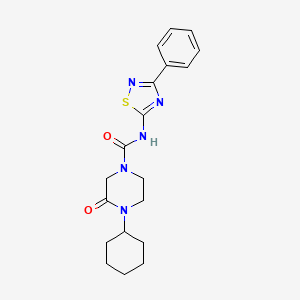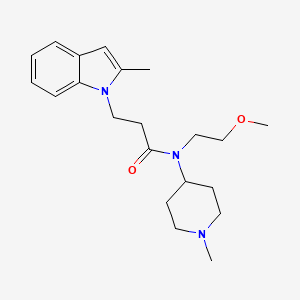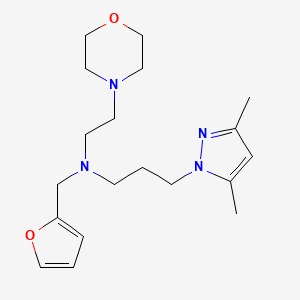![molecular formula C18H20N4O2S B5902126 ethyl 4-[[pyridin-3-ylmethyl(thiophen-3-ylmethyl)amino]methyl]-1H-pyrazole-5-carboxylate](/img/structure/B5902126.png)
ethyl 4-[[pyridin-3-ylmethyl(thiophen-3-ylmethyl)amino]methyl]-1H-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[[pyridin-3-ylmethyl(thiophen-3-ylmethyl)amino]methyl]-1H-pyrazole-5-carboxylate is a complex organic compound that features a pyrazole ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[pyridin-3-ylmethyl(thiophen-3-ylmethyl)amino]methyl]-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as pyridin-3-ylmethylamine and thiophen-3-ylmethylamine. These intermediates are then reacted with ethyl 1H-pyrazole-5-carboxylate under controlled conditions to form the final product. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets stringent quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[[pyridin-3-ylmethyl(thiophen-3-ylmethyl)amino]methyl]-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[[pyridin-3-ylmethyl(thiophen-3-ylmethyl)amino]methyl]-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs)
Wirkmechanismus
The mechanism of action of ethyl 4-[[pyridin-3-ylmethyl(thiophen-3-ylmethyl)amino]methyl]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as tiquizium bromide and dorzolamide, have similar structural features and biological activities.
Pyridine Derivatives: Compounds like 4-(ethylaminomethyl)pyridine share the pyridine ring and exhibit comparable chemical reactivity.
Uniqueness
Ethyl 4-[[pyridin-3-ylmethyl(thiophen-3-ylmethyl)amino]methyl]-1H-pyrazole-5-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
ethyl 4-[[pyridin-3-ylmethyl(thiophen-3-ylmethyl)amino]methyl]-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-2-24-18(23)17-16(9-20-21-17)12-22(11-15-5-7-25-13-15)10-14-4-3-6-19-8-14/h3-9,13H,2,10-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZAFRFPBRFBFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)CN(CC2=CN=CC=C2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-3-(propionylamino)benzamide](/img/structure/B5902045.png)
![N-ethyl-N-[2-(4-fluorophenoxy)ethyl]-4-(hydroxymethyl)benzamide](/img/structure/B5902051.png)

![2-({3-[(4-isobutyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)-5-methylpyrazine](/img/structure/B5902072.png)
![3-(butyrylamino)-N-[(1R)-1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5902107.png)
![N-[4-(butyrylamino)-3-methoxyphenyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5902112.png)
![N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B5902119.png)
![1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(2-naphthyl)pyrimidin-5-yl]methyl}propan-2-amine](/img/structure/B5902121.png)


![(2S)-4-methyl-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}pentanamide](/img/structure/B5902141.png)
![methyl 2-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}carbonyl)benzoate](/img/structure/B5902152.png)
![N-(4-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenyl)acetamide](/img/structure/B5902155.png)

